molecular formula C18H22F2N4 B4346200 5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

Cat. No.: B4346200
M. Wt: 332.4 g/mol
InChI Key: SJPDWOBGRWLIFY-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution reactions with different nucleophiles. Common reagents used in these reactions include aminopyrazoles and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used . For example, the condensation reactions of aminopyrazoles with enaminonitriles or enaminones can lead to the formation of different substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

5-(1-Adamantyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agent . Additionally, it has been investigated as a potential inhibitor of carboxylesterase, translocator protein, and PDE10A, as well as a selective kinase inhibitor .

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidines, 5-(1-Adamantyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide stands out due to its unique structural features and biological activities. Similar compounds include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties . the presence of the adamantyl and difluoromethyl groups in this compound may confer additional stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

5-(1-adamantyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4/c19-16(20)14-4-15(23-17-13(8-21)9-22-24(14)17)18-5-10-1-11(6-18)3-12(2-10)7-18/h9-12,14-16,23H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDWOBGRWLIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4CC(N5C(=C(C=N5)C#N)N4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 2
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 4
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 5
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Reactant of Route 6
5-(1-ADAMANTYL)-7-(DIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE

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